molecular formula C17H22NO3P B3054018 Diethyl diphenylmethylamidophosphate CAS No. 57673-92-4

Diethyl diphenylmethylamidophosphate

Cat. No.: B3054018
CAS No.: 57673-92-4
M. Wt: 319.33 g/mol
InChI Key: KZDTXHXNQKAKNI-UHFFFAOYSA-N
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Description

Diethyl diphenylmethylamidophosphate is an organophosphorus compound with the molecular formula C17H22NO3P and a molecular weight of 319.34 g/mol . This compound is known for its unique chemical structure, which includes a phosphoramidate group, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl diphenylmethylamidophosphate can be synthesized through multiple synthetic routes. One common method involves the reaction of trimethyl(phenyl)tin with phosphoramidic acid, N-(phenylmethylene)-, diethyl ester . The reaction typically occurs in the presence of a catalyst such as bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate in tetrahydrofuran at 60°C for 20 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl diphenylmethylamidophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphoramidate oxides.

    Reduction: Reduction reactions can convert the phosphoramidate group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the phosphoramidate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Diethyl diphenylmethylamidophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl diphenylmethylamidophosphate involves its interaction with molecular targets through its phosphoramidate group. This group can form stable covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s activity is mediated through pathways involving phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Diethyl diphenylmethylamidophosphate can be compared with other phosphoramidate compounds, such as:

    Diethyl phosphoramidate: Similar in structure but lacks the diphenylmethyl group, leading to different reactivity and applications.

    Dimethyl phosphoramidate: Contains methyl groups instead of ethyl groups, affecting its physical and chemical properties.

    Phenyl phosphoramidate: Features a phenyl group, which influences its interaction with biological targets.

Properties

IUPAC Name

N-diethoxyphosphoryl-1,1-diphenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NO3P/c1-3-20-22(19,21-4-2)18-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDTXHXNQKAKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C1=CC=CC=C1)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295252
Record name diethyl(diphenylmethyl)phosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57673-92-4
Record name NSC100766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(diphenylmethyl)phosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL DIPHENYLMETHYLAMIDOPHOSPHATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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